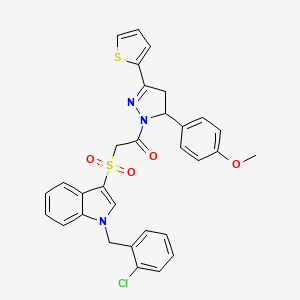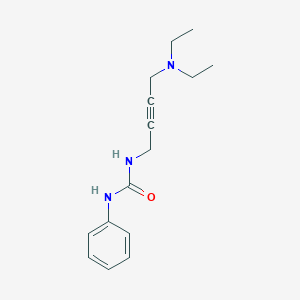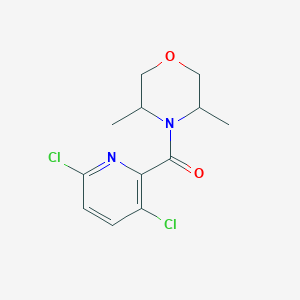![molecular formula C14H19N5O B2484157 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-17-0](/img/structure/B2484157.png)
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rh(III)-catalyzed imidoyl C-H activation to give pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the complexity and precision required in synthesizing such compounds, incorporating a broad range of functional groups at different sites on the heterocyclic products (Hoang, Zoll, & Ellman, 2019).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin derivatives is confirmed through various spectroscopic techniques, including NMR and X-ray diffraction, indicating a structured approach to understanding the intricate details of these compounds' architecture (Chen & Shi, 2008).
Chemical Reactions and Properties
The reactivity of pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives is highlighted by their involvement in diverse chemical reactions, including the Tf2O-mediated cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides to access N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines. Such reactions showcase the versatility and potential for functionalization of these compounds (Rao et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of "8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine" are scarce, related research on heterocyclic betaines such as 4-aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides provide insights into the physical characteristics of similar compounds. These studies often focus on crystalline structure, solubility, and thermal stability (Funt et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-imines, including their reactivity, stability, and potential for further chemical modifications, are fundamental to their applications in various fields. Research often involves exploring their synthesis pathways, reaction mechanisms, and the influence of substituents on their chemical behavior (Nishio & Omote, 1982).
科学的研究の応用
Synthetic Methodologies
Rhodium-Catalyzed C-H Activation
Imines formed from 2-aminopyridines and aldehydes undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to produce pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the compound's utility in constructing complex heterocyclic structures through metal-catalyzed C-H activation, highlighting its versatility in organic synthesis (Hoang, Ellman, & Zoll, 2019).
Double Isocyanide Insertion
A rhodium-catalyzed one-pot reaction involving vinyl azide and two different isocyanides offers an alternative route to 3-amino-5-aryl-2H-pyrrol-2-imines. This pathway provides access to structures bearing pyrrolo and pyrimidine rings, underscoring the adaptability of the core structure in complex reaction networks (Wang, Li, Zhao, & Zhang, 2019).
Biological Activities
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structural motif to pyrido[2,3-d]pyrimidines, exhibit significant antiprotozoal activity. This suggests that derivatives of the compound may have potential as therapeutic agents against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antimicrobial Activity
Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown variable antibacterial activities. This implies the potential of the compound in contributing to the development of new antibacterial and possibly antitumor agents, highlighting its significance in medicinal chemistry (Alwan, Al Kaabi, & Hashim, 2014).
特性
IUPAC Name |
8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQOLNPAGGPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)








![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)